
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are common in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine, often involves the use of organolithium reagents . The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been reported . The reaction is regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine includes a pyrimidine ring with a chlorine atom at the 4-position and a 2,6-dimethylpiperidin-1-yl group at the 6-position.Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine are typically nucleophilic substitutions . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound serves as an important raw material and intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it a versatile starting point for synthesizing a variety of organic molecules. It can be used to create complex molecular architectures required in medicinal chemistry and material science .
Agrochemical Research
In the field of agrochemistry, this pyrimidine derivative can be utilized to develop new pesticides and herbicides. Its chemical properties allow it to interact with various biological targets, potentially leading to the discovery of novel compounds that can protect crops from pests and diseases .
Pharmaceutical Development
As a pharmacologically active scaffold, pyrimidine and its derivatives, including 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine, are central to the development of new drugs. They are involved in creating medications for a wide range of diseases due to their ability to modulate biological pathways .
Anticancer Agents
Pyrimidine derivatives are known to exhibit anticancer properties. This particular compound could be investigated for its potential use in cancer treatment, either as a standalone therapeutic agent or as a part of combination therapies to enhance efficacy and reduce resistance .
Antimicrobial and Antifungal Applications
The structural motif of pyrimidine is often found in compounds with antimicrobial and antifungal activities. Research into 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine could lead to the development of new antibiotics and antifungal agents, addressing the growing concern of drug-resistant pathogens .
Cardiovascular Research
Pyrimidine derivatives have been associated with cardiovascular benefits, including antihypertensive effects. This compound could be explored for its potential to treat various cardiovascular disorders, contributing to the discovery of new therapeutic options .
Neuroprotection
There is interest in pyrimidine derivatives for neuroprotection, particularly in conditions like glaucoma where retinal ganglion cells are at risk. Research into this compound’s effects on ocular health and its potential to protect nerve cells could open up new avenues in treating neurodegenerative diseases .
Metabolic Disorders
Compounds with a pyrimidine base have been studied for their role in metabolic disorders. This includes the potential to act as inhibitors for enzymes like dihydrofolate reductase, which is important in the treatment of conditions like diabetes and hypercholesterolemia .
Mecanismo De Acción
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidines generally interact with their targets through a variety of mechanisms, including direct binding, competitive inhibition, and allosteric modulation . The presence of the chloro and dimethylpiperidinyl groups may influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Pyrimidines are integral components of nucleic acids and are involved in numerous biochemical pathways, including dna and rna synthesis, signal transduction, and energy metabolism .
Result of Action
Based on the known activities of other pyrimidines, it may exert its effects by modulating the activity of its target proteins, influencing gene expression, or interfering with nucleic acid synthesis .
Direcciones Futuras
The future directions in the research of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine could involve the exploration of its potential bioactivity . There is interest in the synthesis of 4,6-disubstituted pyrimidines , and the introduction of hydrophobic groups is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
Propiedades
IUPAC Name |
4-chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNYXYUOCBBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=CC(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)

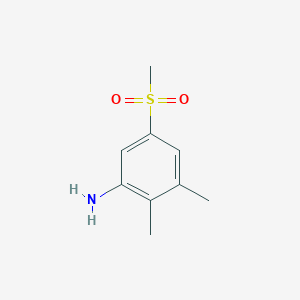
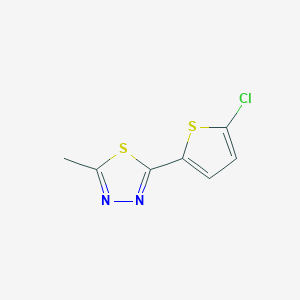

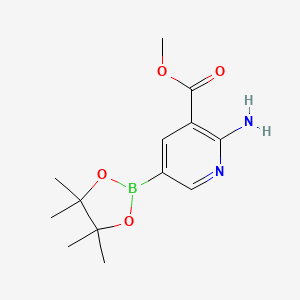

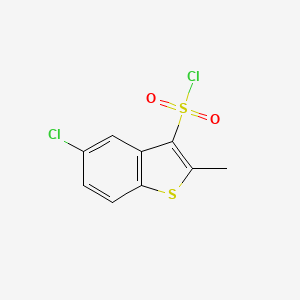
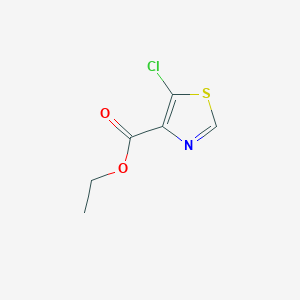

![3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467803.png)
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)

